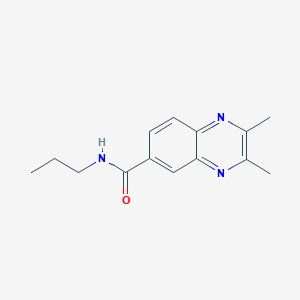
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide, commonly known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a highly selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a member of the vanilloid receptor family that is involved in the perception of pain and heat. The purpose of
科学的研究の応用
MPPC has been studied for its potential applications in a variety of scientific research fields, including pain management, neurobiology, and drug discovery. As a N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonist, MPPC has been shown to inhibit the activation of this compound channels, which are involved in the perception of pain and heat. This makes MPPC a promising candidate for the development of novel pain medications. Moreover, MPPC has also been studied for its potential applications in neurobiology, as this compound channels are expressed in various regions of the brain and are involved in the modulation of synaptic transmission. Finally, MPPC has been used as a tool compound in drug discovery, as it can be used to screen for novel this compound antagonists.
作用機序
MPPC acts as a highly selective and potent antagonist of N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels, which are involved in the perception of pain and heat. This compound channels are activated by various stimuli, including capsaicin, heat, and protons. Upon activation, this compound channels allow the influx of calcium ions into the cell, which leads to the release of neurotransmitters and the perception of pain or heat. MPPC inhibits the activation of this compound channels by binding to a specific site on the channel and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
MPPC has been shown to have a variety of biochemical and physiological effects, primarily related to its inhibition of this compound channels. In vitro studies have demonstrated that MPPC can inhibit the release of neurotransmitters from sensory neurons, which is thought to be responsible for its analgesic effects. Moreover, MPPC has also been shown to inhibit the activation of this compound channels in the brain, which suggests that it may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
MPPC has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide channels. Moreover, MPPC has been extensively studied and characterized, which makes it a reliable tool compound for use in drug discovery and other research applications. However, MPPC also has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on MPPC, including the development of novel N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide antagonists with improved pharmacokinetic properties and the investigation of the role of this compound channels in neurological disorders. Moreover, MPPC may also have potential applications in the treatment of other conditions, such as inflammation and cancer, which are known to be mediated by this compound channels. Finally, the development of new methods for the synthesis of MPPC and related compounds may also lead to the discovery of novel this compound antagonists with improved properties.
合成法
The synthesis of MPPC involves the reaction of 1-methylpiperidine-3-carboxylic acid with 1-methyl-4-pyrazolecarboxamide in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methylsulfonyl chloride to obtain MPPC. The overall yield of the synthesis process is reported to be around 50%.
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-8-10(6-12-14)13-11(16)9-4-3-5-15(7-9)19(2,17)18/h6,8-9H,3-5,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAVCRHXVILUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)






![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
